molecular formula C7H8O2 B1531946 1-Ethynylcyclobutane-1-carboxylic acid CAS No. 887590-67-2

1-Ethynylcyclobutane-1-carboxylic acid

Cat. No.: B1531946
CAS No.: 887590-67-2
M. Wt: 124.14 g/mol
InChI Key: YFBPPOIMRMPOME-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a carboxylic acid functional group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclobutane-1-carboxylic acid can be synthesized through several methods, including:

  • Hydroboration-Oxidation: Starting from 1-ethynylcyclobutene, the compound undergoes hydroboration followed by oxidation to introduce the carboxylic acid group.

  • Cyclization Reactions: Cyclization of appropriate precursors, such as diacetylene derivatives, can yield the target compound under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Advanced techniques like flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Ethynylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: The ethynyl group can be reduced to an ethyl group, altering the compound's reactivity.

  • Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Ethyl derivatives.

  • Substitution Products: Alkylated or halogenated cyclobutanes.

Scientific Research Applications

1-Ethynylcyclobutane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor for pharmaceuticals, especially in the development of new drugs.

  • Industry: Its unique properties make it useful in materials science and the development of new polymers.

Mechanism of Action

The mechanism by which 1-ethynylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-Ethynylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and an ethynyl group. Similar compounds include:

  • 1-Ethoxycyclobutane-1-carboxylic acid: Similar structure but with an ethoxy group instead of an ethynyl group.

  • 1-Ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of an ethynyl group.

Properties

IUPAC Name

1-ethynylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPPOIMRMPOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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